molecular formula C20H17BrClN3O2S B11664849 2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]acetohydrazide

2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylidene]acetohydrazide

Cat. No.: B11664849
M. Wt: 478.8 g/mol
InChI Key: SKZLDLAGUGSTGS-AUEPDCJTSA-N
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Description

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromophenyl group, a chloromethoxyquinoline moiety, and an acetohydrazide linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-bromobenzyl chloride: This is achieved by reacting 2-bromotoluene with thionyl chloride.

    Formation of 2-bromobenzyl sulfide: The 2-bromobenzyl chloride is then reacted with sodium sulfide to form the corresponding sulfide.

    Synthesis of the hydrazide: The 2-bromobenzyl sulfide is reacted with hydrazine hydrate to form the acetohydrazide intermediate.

    Condensation reaction: Finally, the acetohydrazide intermediate is condensed with 2-chloro-7-methoxyquinoline-3-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

    Condensation: Acidic or basic catalysts are often employed to facilitate condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activities, such as antimicrobial or anticancer properties, can be explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the quinoline moiety suggests potential interactions with DNA or enzymes involved in cellular processes. The compound may also act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-IODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(2-CHLORO-7-METHOXYQUINOLIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both bromophenyl and chloromethoxyquinoline moieties makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H17BrClN3O2S

Molecular Weight

478.8 g/mol

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C20H17BrClN3O2S/c1-27-16-7-6-13-8-15(20(22)24-18(13)9-16)10-23-25-19(26)12-28-11-14-4-2-3-5-17(14)21/h2-10H,11-12H2,1H3,(H,25,26)/b23-10+

InChI Key

SKZLDLAGUGSTGS-AUEPDCJTSA-N

Isomeric SMILES

COC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)CSCC3=CC=CC=C3Br)Cl

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)CSCC3=CC=CC=C3Br)Cl

Origin of Product

United States

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